molecular formula C15H12I3NNaO4 B001035 Liothyronine sodium CAS No. 55-06-1

Liothyronine sodium

Cat. No.: B001035
CAS No.: 55-06-1
M. Wt: 673.96 g/mol
InChI Key: LXHCVQFUTOUZEQ-YDALLXLXSA-N
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Description

Liothyronine sodium is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is known for its rapid onset of action and is often used when a quick response is needed, such as in cases of myxedema coma .

Mechanism of Action

Target of Action

Liothyronine sodium, also known as T3, is a thyroid hormone that primarily targets the thyroid receptors attached to DNA . These receptors play a crucial role in controlling DNA transcription and protein synthesis .

Mode of Action

This compound exerts its physiological effects by replacing endogenous thyroid hormone . It diffuses into the cell nucleus and binds to thyroid receptor proteins attached to DNA . This binding triggers the control of DNA transcription and protein synthesis, leading to various changes in the body’s metabolism .

Biochemical Pathways

This compound affects many biochemical pathways. It is involved in processes such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation . These pathways lead to the formation of naturally occurring compounds, defined as metabolites or derivatives . Among these metabolites showing biological activities, diiodothyronines, iodothyronamines, and acetic acid analogues have received more attention .

Pharmacokinetics

This compound is almost totally absorbed, with 95% absorption occurring within 4 hours . The onset of activity occurs within a few hours, and the maximum pharmacologic response occurs within 2 or 3 days . The half-life of T3 is approximately 2.5 days .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It influences energy metabolism, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Lifestyle factors such as smoking, body mass index (BMI), and iodine intake can affect thyroid function . For instance, smoking can lead to a decrease in TSH levels and an increase in T3 and T4 levels, while BMI levels are positively correlated with TSH and free T3 levels . Excess iodine can lead to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .

Biochemical Analysis

Biochemical Properties

Liothyronine sodium is the active form of thyroxine, composed of a tyrosine with bound iodine . It interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the human β1 thyroid hormone receptor (hTRβ1), changing its conformation .

Cellular Effects

This compound exerts all the normal effects of the endogenous thyroid T3 hormone . It increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues . It also aids in the myelination of nerves and development of synaptic processes in the nervous system .

Molecular Mechanism

This compound exerts its effects at the molecular level through control of DNA transcription and protein synthesis . It binds to thyroid hormone receptors in the nucleus of cells, altering the transcription of specific genes. This leads to changes in protein synthesis, affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have minimal variation in serum T3 concentration during a 24-hour period . This suggests that it has a stable effect on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, a study found that a higher ratio of this compound to levothyroxine than previously recommended by international organizations is suggested for the management of hypothyroidism .

Metabolic Pathways

This compound is involved in various metabolic pathways in the body . It plays a crucial role in the metabolism of carbohydrates, fats, and proteins. It increases the basal metabolic rate and affects protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body .

Subcellular Localization

It is known that it binds to thyroid hormone receptors in the nucleus of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Liothyronine sodium is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Liothyronine sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various iodinated derivatives and deiodinated forms of this compound .

Scientific Research Applications

Liothyronine sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Levothyroxine Sodium: Another synthetic thyroid hormone, but it mimics thyroxine (T4) rather than triiodothyronine (T3).

    Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.

Uniqueness

Liothyronine sodium is unique in its rapid onset of action compared to levothyroxine sodium, making it particularly useful in emergency situations such as myxedema coma. It is also more potent on a per-microgram basis, providing a stronger and quicker therapeutic effect .

Properties

CAS No.

55-06-1

Molecular Formula

C15H12I3NNaO4

Molecular Weight

673.96 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1

InChI Key

LXHCVQFUTOUZEQ-YDALLXLXSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na]

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na]

Appearance

Assay:≥98%A crystalline solid

55-06-1

Pictograms

Irritant; Health Hazard

Synonyms

3,3',5-Triiodothyronine
Cytomel
Liothyronine
Liothyronine Sodium
T3 Thyroid Hormone
Thyroid Hormone, T3
Triiodothyronine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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